molecular formula C12H15NO2 B13176502 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid

3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid

Cat. No.: B13176502
M. Wt: 205.25 g/mol
InChI Key: CYPMRQMRQSGTBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in metabolic processes and signaling pathways .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the tetrahydro and propanoic acid groups.

    Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.

    Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.

Uniqueness: 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanoic acid is unique due to its specific combination of the tetrahydroquinoline ring and the propanoic acid group.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydroquinolin-4-yl)propanoic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,9,13H,5-8H2,(H,14,15)

InChI Key

CYPMRQMRQSGTBU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2C1CCC(=O)O

Origin of Product

United States

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